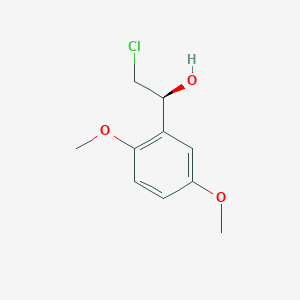
(1S)-2-chloro-1-(2,5-dimethoxyphenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-2-Chloro-1-(2,5-dimethoxyphenyl)ethan-1-ol is an organic compound characterized by the presence of a chloro group and two methoxy groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-Chloro-1-(2,5-dimethoxyphenyl)ethan-1-ol typically involves the chlorination of 1-(2,5-dimethoxyphenyl)ethanol. This can be achieved using reagents such as thionyl chloride or phosphorus trichloride under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (1S)-2-Chloro-1-(2,5-dimethoxyphenyl)ethan-1-ol may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-2-Chloro-1-(2,5-dimethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The chloro group can be reduced to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Formation of 2-chloro-1-(2,5-dimethoxyphenyl)ethanone.
Reduction: Formation of 2-hydroxy-1-(2,5-dimethoxyphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(1S)-2-Chloro-1-(2,5-dimethoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (1S)-2-Chloro-1-(2,5-dimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The chloro group and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S)-2-Chloro-1-(4-methoxyphenyl)ethan-1-ol
- (1S)-2-Chloro-1-(3,4-dimethoxyphenyl)ethan-1-ol
- (1S)-2-Chloro-1-(2,4-dimethoxyphenyl)ethan-1-ol
Uniqueness
(1S)-2-Chloro-1-(2,5-dimethoxyphenyl)ethan-1-ol is unique due to the specific positioning of the methoxy groups on the phenyl ring, which influences its chemical reactivity and biological activity. This distinct structure allows for targeted applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C10H13ClO3 |
|---|---|
Poids moléculaire |
216.66 g/mol |
Nom IUPAC |
(1S)-2-chloro-1-(2,5-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H13ClO3/c1-13-7-3-4-10(14-2)8(5-7)9(12)6-11/h3-5,9,12H,6H2,1-2H3/t9-/m1/s1 |
Clé InChI |
YWTLEXRPUFPCQB-SECBINFHSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1)OC)[C@@H](CCl)O |
SMILES canonique |
COC1=CC(=C(C=C1)OC)C(CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



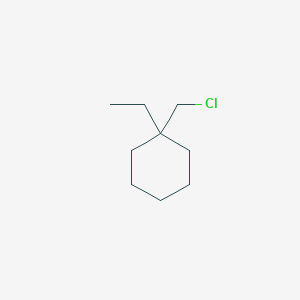

![N-[(Azetidin-2-yl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B13177014.png)
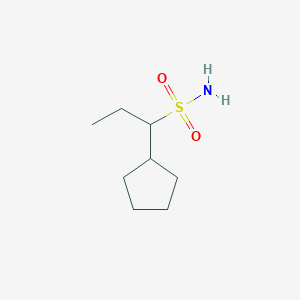

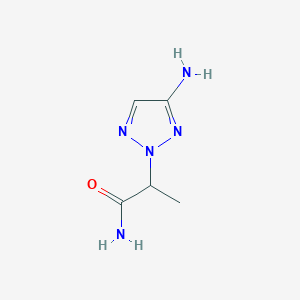
![Methyl 5-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13177034.png)
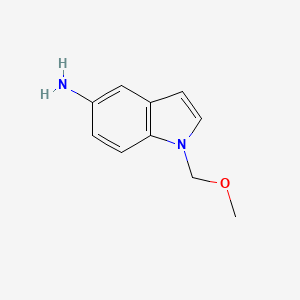
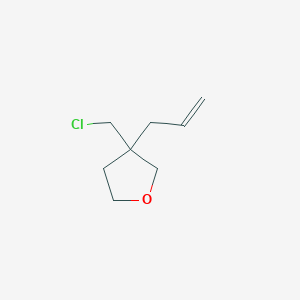
![Tert-butyl 4-[(4-aminopiperidin-1-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B13177063.png)
![{[1-(Bromomethyl)cyclopropyl]methyl}cyclohexane](/img/structure/B13177066.png)
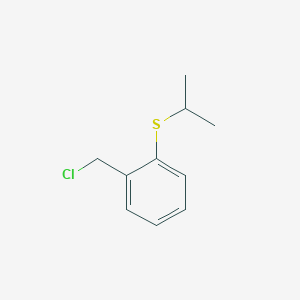
![4,7-Dimethyl-1H,2H,3H,4H-pyrido[2,3-B]pyrazine](/img/structure/B13177084.png)
